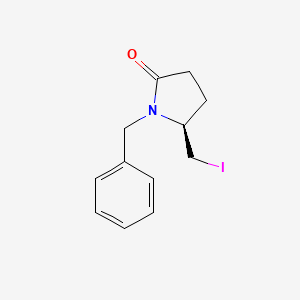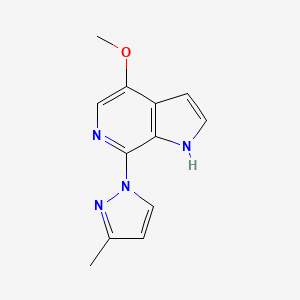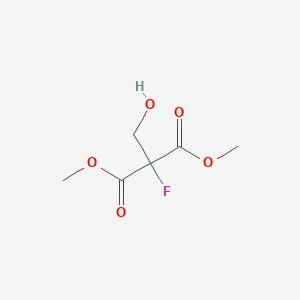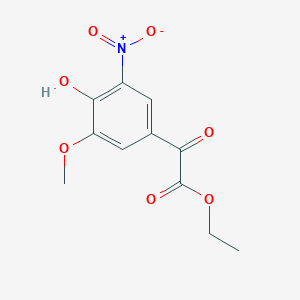
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and an oxygen atom, which is further connected to a naphthoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 4,6-dichloropyrimidine, undergoes nucleophilic substitution with a suitable phenol derivative to form 6-chloropyrimidin-4-yloxy intermediate.
Coupling with Naphthoic Acid: The intermediate is then coupled with 1-naphthoic acid under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Recycling: Implementing solvent recycling systems to reduce waste.
Purification: Employing advanced purification techniques like crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Pyrimidines: Products where the chlorine atom is replaced by other functional groups.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the functional groups.
Applications De Recherche Scientifique
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is investigated for its properties in the development of new materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules, serving as a building block in various chemical processes.
Mécanisme D'action
The mechanism of action of 6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, modulating their activity. The naphthoic acid moiety can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Chloropyrimidin-2-yloxy)-1-naphthoic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.
6-(6-Bromopyrimidin-4-yloxy)-1-naphthoic acid: Bromine instead of chlorine, which may affect its reactivity and biological activity.
6-(6-Chloropyrimidin-4-yloxy)-2-naphthoic acid: Similar structure but with the naphthoic acid moiety attached at a different position.
Uniqueness
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of both the pyrimidine and naphthoic acid moieties provides a versatile scaffold for further modifications and applications.
Propriétés
Formule moléculaire |
C15H9ClN2O3 |
|---|---|
Poids moléculaire |
300.69 g/mol |
Nom IUPAC |
6-(6-chloropyrimidin-4-yl)oxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O3/c16-13-7-14(18-8-17-13)21-10-4-5-11-9(6-10)2-1-3-12(11)15(19)20/h1-8H,(H,19,20) |
Clé InChI |
JOFFXYPUMCKTDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)OC3=CC(=NC=N3)Cl)C(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Bromo-3-[4-(2-methoxyphenyl)piperazin-1-yl]propane](/img/structure/B8399370.png)





![N-Methoxy-N-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B8399420.png)



![Carbamic acid,1h-pyrrolo[3,2-c]pyridin-4-yl-,ethyl ester](/img/structure/B8399458.png)
